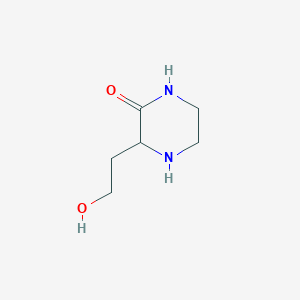

3-(2-Hydroxyethyl)piperazin-2-one

Vue d'ensemble

Description

3-(2-Hydroxyethyl)piperazin-2-one is a heterocyclic organic compound with the molecular formula C6H12N2O2. It is a derivative of piperazine, featuring a hydroxyethyl group attached to the nitrogen atom of the piperazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of diphenylvinylsulfonium triflate and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Another method involves the aza-Michael addition of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization and addition reactions. The choice of reagents and conditions would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .

Analyse Des Réactions Chimiques

Phosphorylation Reactions

Reactions with phosphoryl chloride (POCl₃) and triethyl phosphite (P(OEt)₃) yield phosphonates or bisphosphonates. These reactions are influenced by the hydroxyethyl group’s position and steric effects:

Mechanistic Insight :

- The lactam undergoes keto-enol tautomerism, enabling nucleophilic attack by phosphite.

- The hydroxyethyl group may stabilize intermediates via hydrogen bonding, influencing regioselectivity .

Hydrolysis and Stability

Phosphonate derivatives of 3-(2-Hydroxyethyl)piperazin-2-one exhibit variable stability under hydrolytic conditions:

| Derivative | Hydrolysis Conditions | Outcome | Reference |

|---|---|---|---|

| Bisphosphonates | Acidic (HCl, 60°C) | Degradation to phosphonic acids | |

| Monophosphonates | Neutral pH, 25°C | Stable (>90% retention after 24 h) |

Key Observation :

- Bisphosphonates with bulky substituents (e.g., hydroxyethyl) show reduced hydrolytic stability compared to simpler analogs .

Radical-Mediated Reactions

Under radical-initiated conditions (e.g., using AIBN), the hydroxyethyl group participates in hydrogen abstraction, leading to unexpected products:

| Substrate | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Radical alkylation | Monophosphonylated derivatives | ~15% |

Implication :

- Radical pathways compete with conventional nucleophilic mechanisms, reducing yields of target products .

Comparative Reactivity Data

The table below compares reactivity trends between this compound and unsubstituted piperazin-2-one:

| Reaction Type | Piperazin-2-one (Yield) | This compound (Yield) |

|---|---|---|

| Bisphosphonylation | 85% | 65% |

| Hydrolysis | Stable | Partially degraded |

| Radical alkylation | Not observed | 15% |

Degradation Pathways

In aqueous or CO₂-rich environments, degradation via ring-opening or decarboxylation is observed:

- CO₂ Interaction : Forms carbamate intermediates, leading to imidazolidones or polymeric byproducts .

- Thermal Degradation : At >100°C, decomposition yields ethylenediamine derivatives .

Key Research Findings

Applications De Recherche Scientifique

3-(2-Hydroxyethyl)piperazin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.

Industry: Utilized in the production of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 3-(2-Hydroxyethyl)piperazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, enhancing the compound’s binding affinity. Additionally, the piperazine ring can interact with hydrophobic pockets, contributing to the compound’s overall activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the carbonyl group in the piperazin-2-one ring.

1,4-Bis(2-hydroxyethyl)piperazine: Contains two hydroxyethyl groups, offering different reactivity and applications.

2-(2-Hydroxyethyl)-1-piperazinyl-isonicotinic acid: Features an additional isonicotinic acid moiety, providing unique properties.

Uniqueness

3-(2-Hydroxyethyl)piperazin-2-one is unique due to the presence of both a hydroxyethyl group and a carbonyl group within the piperazine ring.

Activité Biologique

3-(2-Hydroxyethyl)piperazin-2-one, also referred to as HEPP, is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of HEPP, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H12N2O2

- Molecular Weight : 144.17 g/mol

- CAS Number : 936940-62-4

The structure of HEPP features a piperazine ring with a hydroxyethyl substituent, which is crucial for its biological interactions.

Mechanisms of Biological Activity

HEPP's biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : HEPP has been shown to inhibit various enzymes, contributing to its anticancer properties. For instance, it interacts with enzymes involved in DNA repair and apoptosis pathways.

- Radioprotective Effects : Studies have indicated that derivatives of HEPP can protect cells from radiation-induced damage. For example, one study evaluated the efficacy of HEPP derivatives in mitigating DNA damage in lymphoblastic leukemia cell lines exposed to gamma radiation . The results demonstrated significant cytoprotective effects, enhancing cell viability post-radiation exposure.

- Antiproliferative Activity : HEPP has shown promising results in inhibiting the proliferation of cancer cells across various types, including lung adenocarcinoma and breast cancer cell lines. In vitro assays revealed that HEPP derivatives significantly reduced cell viability compared to controls .

Case Study 1: Radioprotective Properties

In a study assessing the radioprotective effects of HEPP derivatives, researchers exposed MOLT-4 cells to gamma radiation and pretreated them with HEPP at concentrations ranging from 100 μM to 200 μM. The findings indicated that pretreatment increased cell viability significantly—up to 145% compared to untreated controls—demonstrating the potential of HEPP as a radioprotective agent .

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of HEPP derivatives on various cancer cell lines. The study utilized the WST-1 assay to measure metabolic activity as an indicator of cell viability after treatment with HEPP at concentrations of 100 μM for 48 hours. The results showed a marked decrease in viability across multiple cancer types, with specific compounds exhibiting over 70% inhibition in certain cell lines .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-(2-hydroxyethyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c9-4-1-5-6(10)8-3-2-7-5/h5,7,9H,1-4H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSUTPWFOVDISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629739 | |

| Record name | 3-(2-Hydroxyethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-62-4 | |

| Record name | 3-(2-Hydroxyethyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Hydroxyethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.